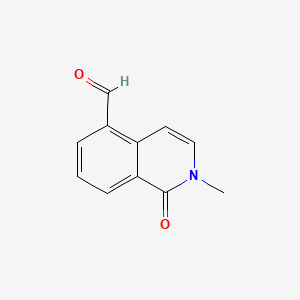

2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbaldehyde can be achieved through various synthetic routes. One common method involves the Ugi reaction followed by a palladium-catalyzed ring-opening reaction of furans . This approach allows for the efficient preparation of isoquinolinones and 1,2-dihydroisoquinolines, which are key intermediates in the synthesis of the target compound.

Analyse Chemischer Reaktionen

2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbaldehyde undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that derivatives of isoquinoline compounds, including 2-methyl-1-oxo-1,2-dihydroisoquinoline-5-carbaldehyde, exhibit antimicrobial properties. For instance, studies have shown that modifications to the isoquinoline scaffold can enhance antibacterial activity against resistant strains of bacteria. The compound's ability to inhibit bacterial growth makes it a candidate for developing new antibiotics, particularly in the face of rising antibiotic resistance .

Antiviral Properties

The compound has also been investigated for its potential as an anti-HIV agent. Structural modifications of similar isoquinoline derivatives have demonstrated efficacy in inhibiting HIV integrase, which is crucial for viral replication. The design of new derivatives based on the 2-methyl-1-oxo scaffold could lead to effective treatments against HIV .

MRI Contrast Agents

The chelating properties of this compound enable its use as a contrast agent in magnetic resonance imaging (MRI). Its ability to form stable complexes with metal ions enhances the contrast in imaging modalities, making it useful for diagnostic purposes . Research has highlighted that such compounds can improve the water exchange rates and proton relaxation times necessary for effective imaging .

Fluorescent Probes

The compound can also be utilized in creating fluorescent probes for biological imaging. Due to its structural characteristics, it can be modified to incorporate fluorescent labels that allow for real-time visualization of biological processes at the cellular level . This application is crucial in molecular biology and clinical diagnostics.

Building Block for Organic Synthesis

As a versatile intermediate, this compound serves as a building block in organic synthesis. It can be used to synthesize various complex molecules through reactions such as condensation and cyclization . The ability to modify its structure allows chemists to explore new synthetic pathways leading to biologically active compounds.

Development of New Therapeutics

The ongoing exploration of the isoquinoline framework has led to the discovery of numerous therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders. The structural diversity offered by 2-methyl-1-oxo derivatives positions them well within pharmaceutical research aimed at developing novel drugs .

Case Studies

Wirkmechanismus

The mechanism of action of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbaldehyde can be compared with other similar compounds, such as:

Isoquinolinones: These compounds share a similar core structure and exhibit comparable chemical properties.

1,2-Dihydroisoquinolines: These compounds are intermediates in the synthesis of this compound and have similar reactivity.

Other Aldehydes: Compounds with aldehyde functional groups exhibit similar reactivity in oxidation and reduction reactions

Biologische Aktivität

2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbaldehyde (CAS No. 1374651-90-7) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a dihydroisoquinoline core with a carbonyl and aldehyde functional group, which may influence its interactions with biological targets. The molecular formula is C11H11N, and its molecular weight is approximately 173.21 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation.

- Antimicrobial Properties : There are indications of antibacterial activity against certain strains.

- Neuroprotective Effects : Potential interactions with cholinergic systems have been noted, which could imply neuroprotective properties.

The mechanisms through which this compound exerts its effects are not fully elucidated. However, potential modes of action include:

- Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer cell metabolism.

- Cell Signaling Modulation : It could affect pathways involved in cell survival and apoptosis.

- Interaction with Receptors : There is a possibility of interaction with neurotransmitter receptors, influencing neurochemical pathways.

Antitumor Studies

A study investigating the antitumor effects of similar compounds indicated that isoquinoline derivatives can significantly reduce cell viability in various cancer cell lines. For instance, compounds with structural similarities demonstrated a reduction in viability by up to 55% in aggressive cancer models when administered at concentrations around 10 μM .

Antimicrobial Activity

Research on related compounds has shown moderate antibacterial activity against specific pathogens. The Minimum Inhibitory Concentration (MIC) for some derivatives was found to be below 100 µM, suggesting potential for further development as antibacterial agents .

Neuroprotective Potential

The interaction of isoquinoline derivatives with butyrylcholinesterase (BChE) has been studied, indicating that these compounds may serve as inhibitors of this enzyme, which is relevant in neurodegenerative conditions such as Alzheimer's disease .

Comparative Analysis

The following table summarizes the biological activities reported for this compound compared to related isoquinoline derivatives:

| Compound | Antitumor Activity | Antimicrobial Activity | Neuroprotective Effects |

|---|---|---|---|

| 2-Methyl-1-oxo-1,2-dihydroisoquinoline | Moderate | Moderate | Possible |

| Similar Isoquinoline Derivative A | High | Low | Yes |

| Similar Isoquinoline Derivative B | Moderate | High | No |

Case Studies

Several case studies have explored the effects of compounds structurally related to this compound:

- Breast Cancer Model : In vivo studies using xenograft models showed significant tumor size reduction when treated with isoquinoline derivatives similar to our compound .

- Bacterial Infections : A series of synthesized isoquinolines were tested against bacterial strains, revealing promising results that warrant further investigation into their use as antimicrobial agents .

- Neurodegenerative Disease Models : Compounds targeting cholinesterases have shown potential in ameliorating symptoms associated with cognitive decline in animal models .

Eigenschaften

IUPAC Name |

2-methyl-1-oxoisoquinoline-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-12-6-5-9-8(7-13)3-2-4-10(9)11(12)14/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VADARNMGNVZQSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C=CC=C2C1=O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.